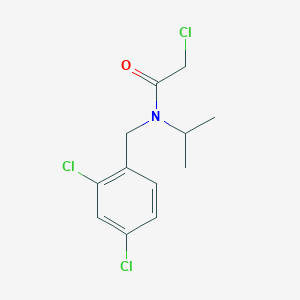

2-Chloro-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-[(2,4-dichlorophenyl)methyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl3NO/c1-8(2)16(12(17)6-13)7-9-3-4-10(14)5-11(9)15/h3-5,8H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJQWJZHRICQDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=C(C=C(C=C1)Cl)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide typically involves the reaction of 2,4-dichlorobenzyl chloride with isopropylamine, followed by acylation with chloroacetyl chloride. The reaction conditions generally include the use of an organic solvent such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The chloro and dichloro substituents enhance its reactivity, allowing it to interact with enzymes or receptors in biological systems. This interaction can disrupt normal cellular processes, leading to its antimicrobial or antifungal effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Chloro-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide

- CAS Registry Number : 1353962-90-9 .

- Molecular Formula : C₁₂H₁₃Cl₃N₂O (derived from synthesis pathways ).

Synthesis :

The compound is synthesized via nucleophilic substitution. For example, N-isopropyl-4-chloroaniline reacts with chloroacetyl chloride to form 2-chloro-N-(4-chlorophenyl)-N-isopropyl acetamide, a precursor in anilofos herbicide production . Alternative routes involve benzylamine derivatives and chloroacetamide intermediates .

Applications :

Primarily used as an intermediate in agrochemical synthesis (e.g., anilofos) . Its dichlorobenzyl and isopropyl groups enhance lipophilicity, aiding membrane penetration in herbicidal activity .

Suppliers :

- AiFChem (USA) and Ambeed, Inc. (USA) supply the compound for research and industrial applications .

- CymitQuimica lists it under reference code 10-F085602 .

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Structural and Functional Differences

Core Chloroacetamide Backbone :

- All analogs share a 2-chloroacetamide core, enabling electrophilic reactivity for covalent interactions (e.g., herbicidal activity via enzyme inhibition) .

- Substituents dictate target specificity:

- Dichlorobenzyl group (target compound): Enhances aromatic interactions in plant enzyme binding .

- Thienyl group (dimethenamid): Improves soil mobility for root absorption .

- Oxadiazolyl group (873790-29-5): Introduces hydrogen-bonding sites for coordination chemistry .

Herbicidal Efficacy :

- Acetochlor and dimethenamid are commercial herbicides with broad-spectrum activity, while the target compound is an intermediate .

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibits antifungal properties due to thiazole’s heterocyclic bioactivity .

Safety Profiles :

- The target compound’s dichlorobenzyl group increases toxicity (H318 eye damage) compared to less halogenated analogs like acetochlor .

- Dimethenamid’s thienyl group reduces mammalian toxicity but increases environmental persistence .

Research and Industrial Relevance

- Agrochemicals : Chloroacetamides dominate herbicide markets due to cost-effectiveness and efficacy. The target compound’s niche lies in synthesizing specialized herbicides like anilofos .

- Coordination Chemistry : Oxadiazole-containing analogs (e.g., 873790-29-5) are explored as ligands for metal-organic frameworks .

- Toxicity Mitigation : Structural modifications (e.g., replacing chlorobenzyl with thiazolyl) reduce ecological harm while retaining bioactivity .

Biological Activity

2-Chloro-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C12H14Cl3N

- Molecular Weight : 296.6 g/mol

The structure includes a chloro-substituted benzyl group and an isopropyl acetamide moiety, which contribute to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. The presence of multiple chloro substituents enhances its reactivity, allowing it to interact with various biological targets.

Antimicrobial Activity

In vitro studies suggest that this compound may function as an effective antimicrobial agent. Its mechanism involves disrupting cellular processes in target microorganisms. Preliminary data indicate promising efficacy against several bacterial strains.

Table 1: Antimicrobial Efficacy Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.

- Disruption of Membrane Integrity : It can compromise the integrity of microbial membranes, leading to cell lysis.

- Interaction with Receptors : The chloro groups enhance binding affinity to specific receptors or enzymes in biological systems.

Anti-inflammatory Properties

Research has shown that this compound also possesses anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Table 2: COX Inhibition Data

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 5.0 | 0.5 | 10 |

| Celecoxib | 5.46 | 0.78 | 7.23 |

Case Studies

-

Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics.

- Findings : It showed a significant reduction in biofilm formation in Staphylococcus aureus, indicating potential for use in chronic infection management.

-

Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects using carrageenan-induced paw edema models in rats.

- Results : The compound significantly reduced edema compared to control groups, suggesting its potential therapeutic role in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.